1-Naphthyl alpha-D-mannopyranoside

Description

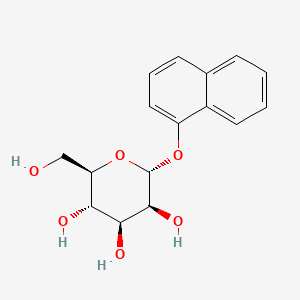

1-Naphthyl alpha-D-mannopyranoside (C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic glycoside derivative where a 1-naphthyl group is linked to the anomeric carbon of α-D-mannopyranose. This compound serves as a critical tool in biochemistry and pharmaceutical research, primarily utilized as:

- A derivatization reagent for HPLC analysis of amines and amino acids, enhancing detection sensitivity .

- A probe for studying carbohydrate-protein interactions, particularly in biological systems involving mannose-binding lectins or enzymes .

- A substrate in enzyme-based assays to investigate mannose metabolism pathways .

Its structural stability under normal conditions and solubility in organic solvents (e.g., DMSO, methanol) make it suitable for diverse experimental setups.

Properties

CAS No. |

83833-13-0 |

|---|---|

Molecular Formula |

C16H18O6 |

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16+/m1/s1 |

InChI Key |

CVAOQMBKGUKOIZ-OWYFMNJBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Other CAS No. |

83833-13-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-naphthyl alpha-D-mannopyranoside but exhibit distinct properties and applications:

6-Bromo-2-naphthyl alpha-D-mannopyranoside

- Molecular Formula : C₁₆H₁₅BrO₆ (MW 405.2 g/mol)

- Physical Properties : White to off-white solid, melting point 215–217°C, sparingly soluble in water but soluble in organic solvents .

- Applications: Used in targeted studies of glycosylation disorders due to its stability and modified reactivity .

1-Naphthyl beta-D-glucopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Structural Contrast: The beta-configuration at the anomeric carbon and the glucose moiety (vs. mannose) result in distinct biological interactions.

- Functional Role: Acts as an inhibitor of cytochrome P450 enzymes, impacting xenobiotic metabolism .

- Applications: Less relevant to carbohydrate-protein interaction studies compared to its alpha-D-mannopyranoside counterpart .

2-Naphthyl beta-D-mannopyranoside

- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)

- Key Differences :

Methyl 2,3,4-tri-O-acyl-α-D-mannopyranoside Derivatives

- Examples: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (C₃₄H₅₀O₁₀, MW 642.8 g/mol) .

- Structural Features: Long acyl chains (e.g., octanoyl, nonanoyl) enhance lipophilicity and antimicrobial activity.

- Applications : Demonstrated antimicrobial and anticancer properties in vitro, with potency correlating to acyl chain length .

4-Aminophenyl alpha-D-mannopyranoside

- Molecular Formula: C₁₂H₁₇NO₆ (MW 271.27 g/mol)

- Functional Role: The 4-aminophenyl group enables conjugation with fluorescent tags or biotin, facilitating glycan array studies.

- Applications : Used to probe glycosylation pathways in immune response modulation .

Comparative Data Table

Research Findings and Functional Insights

- Substituent Effects: Acyl chains (e.g., octanoyl) in methyl mannopyranosides enhance membrane permeability, improving antimicrobial efficacy against Gram-positive bacteria . Naphthyl positional isomers (1- vs. 2-) show divergent binding to lectins; 1-naphthyl derivatives exhibit higher affinity for concanavalin A .

- Enzymatic Specificity: Methyl alpha-D-mannopyranoside binds concanavalin A at a site distinct from iodinated analogs, as shown by X-ray crystallography . this compound’s bulkier aromatic group may sterically hinder interactions with smaller binding pockets compared to phenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.